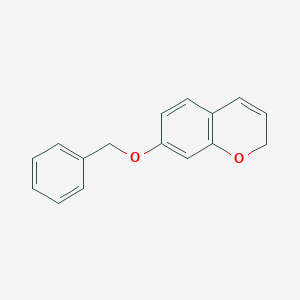![molecular formula C10H22N2 B14430858 N-Methyl-3-[(E)-(4-methylpentan-2-ylidene)amino]propan-1-amine CAS No. 79444-33-0](/img/structure/B14430858.png)
N-Methyl-3-[(E)-(4-methylpentan-2-ylidene)amino]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3-[(E)-(4-methylpentan-2-ylidene)amino]propan-1-amine is a tertiary amine characterized by its unique structure, which includes a methyl group attached to the nitrogen atom and a double bond between the nitrogen and a carbon atom in the pentane chain. This compound is part of the broader class of amines, which are organic compounds derived from ammonia by replacement of one or more hydrogen atoms with organic groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-[(E)-(4-methylpentan-2-ylidene)amino]propan-1-amine typically involves the reaction of an appropriate aldehyde or ketone with a primary amine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques like distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-[(E)-(4-methylpentan-2-ylidene)amino]propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
N-Methyl-3-[(E)-(4-methylpentan-2-ylidene)amino]propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Methyl-3-[(E)-(4-methylpentan-2-ylidene)amino]propan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-propanamine: A simpler amine with a similar methyl group attached to the nitrogen.
N,N-Dimethyl-2-propanamine: Another tertiary amine with two methyl groups attached to the nitrogen.
Uniqueness
N-Methyl-3-[(E)-(4-methylpentan-2-ylidene)amino]propan-1-amine is unique due to its specific structural features, including the double bond and the branched pentane chain, which confer distinct chemical and biological properties compared to other amines.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
79444-33-0 |
|---|---|
Molecular Formula |
C10H22N2 |
Molecular Weight |
170.30 g/mol |
IUPAC Name |
N-methyl-3-(4-methylpentan-2-ylideneamino)propan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)8-10(3)12-7-5-6-11-4/h9,11H,5-8H2,1-4H3 |
InChI Key |
AANZPYCMXSFLJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=NCCCNC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


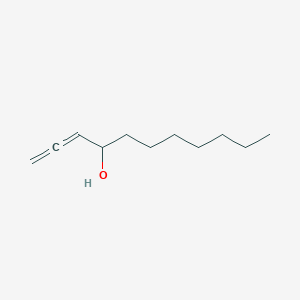
![2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14430786.png)
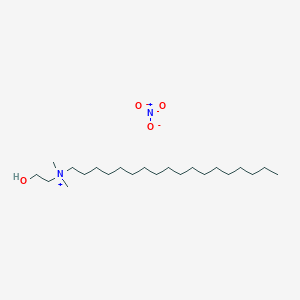
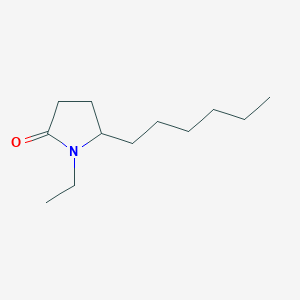

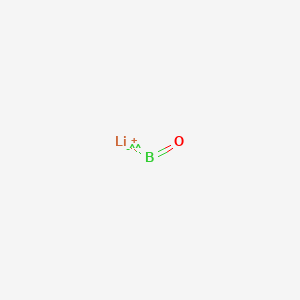
![2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole](/img/structure/B14430824.png)

![2-[(Z)-4-diphenylphosphorylbut-2-en-2-yl]-4-methoxy-5-methylbenzoic acid](/img/structure/B14430837.png)
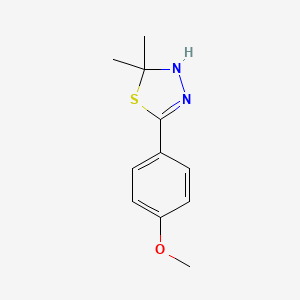
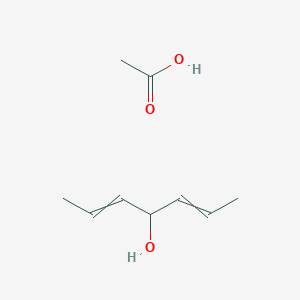
![(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B14430848.png)

